molecular formula C15H17N3O4S B7099137 methyl 5-(2,3-dihydro-1H-inden-5-ylsulfonylamino)-1-methylpyrazole-3-carboxylate

methyl 5-(2,3-dihydro-1H-inden-5-ylsulfonylamino)-1-methylpyrazole-3-carboxylate

Cat. No.: B7099137
M. Wt: 335.4 g/mol
InChI Key: CKQJKAHOCKDDHI-UHFFFAOYSA-N
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Description

Methyl 5-(2,3-dihydro-1H-inden-5-ylsulfonylamino)-1-methylpyrazole-3-carboxylate is a complex organic compound that belongs to the class of pyrazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-(2,3-dihydro-1H-inden-5-ylsulfonylamino)-1-methylpyrazole-3-carboxylate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the condensation of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the Indene Moiety: The indene moiety can be introduced through a Friedel-Crafts alkylation reaction, where the indene is reacted with a suitable electrophile in the presence of a Lewis acid catalyst.

    Sulfonylation: The sulfonylamino group is introduced by reacting the intermediate compound with a sulfonyl chloride in the presence of a base such as triethylamine.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(2,3-dihydro-1H-inden-5-ylsulfonylamino)-1-methylpyrazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to modify the functional groups.

    Substitution: Nucleophilic substitution reactions can be performed to replace the sulfonylamino group with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl 5-(2,3-dihydro-1H-inden-5-ylsulfonylamino)-1-methylpyrazole-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of methyl 5-(2,3-dihydro-1H-inden-5-ylsulfonylamino)-1-methylpyrazole-3-carboxylate involves its interaction with specific molecular targets. The sulfonylamino group can form hydrogen bonds with amino acid residues in proteins, while the pyrazole ring can participate in π-π interactions. These interactions can lead to the inhibition of enzyme activity or modulation of protein function, affecting various biological pathways.

Comparison with Similar Compounds

Similar Compounds

    Methyl 5-(2,3-dihydro-1H-inden-5-yl)-1-methylpyrazole-3-carboxylate: Lacks the sulfonylamino group, making it less versatile in forming hydrogen bonds.

    5-(2,3-Dihydro-1H-inden-5-ylsulfonylamino)-1-methylpyrazole-3-carboxylic acid: Contains a carboxylic acid group instead of an ester, which can affect its solubility and reactivity.

Uniqueness

Methyl 5-(2,3-dihydro-1H-inden-5-ylsulfonylamino)-1-methylpyrazole-3-carboxylate is unique due to the presence of both the sulfonylamino group and the ester functionality, which allows for a wide range of chemical modifications and interactions. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

methyl 5-(2,3-dihydro-1H-inden-5-ylsulfonylamino)-1-methylpyrazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O4S/c1-18-14(9-13(16-18)15(19)22-2)17-23(20,21)12-7-6-10-4-3-5-11(10)8-12/h6-9,17H,3-5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKQJKAHOCKDDHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C(=O)OC)NS(=O)(=O)C2=CC3=C(CCC3)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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